

Application of Ceftazidime in Biofilm Disruption Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: Ceftazidime

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Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a well-established mechanism of action involving the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[1][2]. While effective against a broad spectrum of Gram-negative bacteria, including *Pseudomonas aeruginosa*, the emergence of antibiotic resistance, particularly in the context of biofilms, presents a significant challenge in clinical settings[1][3]. Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers increased resistance to antimicrobial agents[3].

This document provides detailed application notes and protocols for the use of Ceftazidime in biofilm disruption assays. It is intended to guide researchers in evaluating the efficacy of Ceftazidime, both alone and in combination with other agents, against bacterial biofilms. The protocols described herein are foundational for screening novel therapeutic strategies aimed at overcoming biofilm-associated antibiotic resistance.

Data Presentation

The following tables summarize quantitative data on the efficacy of Ceftazidime against *Pseudomonas aeruginosa* biofilms, including its effects at sub-minimum inhibitory concentrations (sub-MICs) and in combination with synergistic compounds.

Table 1: MIC and MBEC of Ceftazidime against *Pseudomonas aeruginosa*

Strain	Planktonic MIC (µg/mL)	Biofilm MBEC (µg/mL)	Fold Increase (MBEC/MIC)	Reference
<i>P. aeruginosa</i> PAO1	1	128	128	[4]
<i>P. aeruginosa</i> (Clinical Isolates)	2 - 4	2048 - 8192	1024 - 4096	[5]
<i>P. aeruginosa</i> 19676A	50	>25 (resistant variants)	>0.5	[6]
<i>P. aeruginosa</i> PAO 579	0.8	>25 (resistant variants)	>31.25	[6]

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

Table 2: Effect of Sub-Inhibitory Concentrations (Sub-MICs) of Ceftazidime on *P. aeruginosa* PAO1 Biofilm Formation

Ceftazidime Concentration	Biofilm Volume Reduction (%)	Effect on Gene Expression	Reference
1/4 x MIC	Significant reduction observed	Downregulation of <i>lecA</i> , <i>lecB</i> , <i>pel</i> , <i>psl</i>	[7]

Table 3: Synergistic Effects of Ceftazidime with Other Agents against *P. aeruginosa* Biofilms

Combination Agent	Bacterial Strain	Method	Key Findings	Fractional Inhibitory Concentration Index (FICI)	Reference
Amikacin	<i>P. aeruginosa</i> (Clinical Isolates)	Checkerboard Assay	Synergistic effect in 55.6% of isolates.	≤ 0.5 (Synergy)	[8]
Colistin	<i>P. aeruginosa</i> (Clinical Isolates)	Checkerboard Assay	Synergistic effect in 52.8% of isolates.	≤ 0.5 (Synergy)	[8]
Curcumin	<i>P. aeruginosa</i> PAO1	Biofilm Assay, RT-PCR	Significant reduction in biofilm formation and QS gene expression.	Not Reported	[9]
Cellulase	<i>P. aeruginosa</i> (Clinical Isolates)	MBEC Assay	32- to 128-fold decrease in Ceftazidime MBEC.	Not Applicable	[5]

FICI ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of Ceftazidime on bacterial biofilms.

Protocol 1: Biofilm Formation and Quantification using Crystal Violet Assay

This protocol is a standard method for quantifying the total biomass of a biofilm.

Materials:

- Bacterial culture (e.g., *P. aeruginosa* PAO1)
- Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 0.2% glucose)
- Sterile 96-well flat-bottom microtiter plates
- Ceftazidime stock solution
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh medium to a final concentration of approximately 1×10^6 CFU/mL.
- Biofilm Formation:
 - For biofilm inhibition assays, add 100 µL of the bacterial suspension to each well of a 96-well plate. Add 100 µL of medium containing various concentrations of Ceftazidime (e.g., sub-MICs) to the respective wells. Include a no-drug control.
 - For biofilm disruption assays, first, grow the biofilm by adding 200 µL of the bacterial suspension to each well and incubate for 24-48 hours at 37°C under static conditions.
- Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

- **Washing:** Gently remove the planktonic bacteria by aspirating the medium. Wash the wells twice with 200 μ L of sterile PBS to remove non-adherent cells.
- **Staining:** Add 125 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
- **Washing:** Remove the crystal violet solution and wash the wells three times with 200 μ L of sterile PBS.
- **Solubilization:** Add 200 μ L of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.
- **Quantification:** Transfer 125 μ L of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm using a microplate reader.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

- MBEC assay device (e.g., 96-peg lid)
- Bacterial culture and growth medium
- Ceftazidime stock solution
- Sterile 96-well microtiter plates
- Recovery medium (e.g., TSB)
- Sonicator

Procedure:

- **Biofilm Formation:** Grow biofilms on the pegs of the MBEC device by incubating the peg lid in a 96-well plate containing 150 μ L of a standardized bacterial inoculum ($\sim 10^6$ CFU/mL) per well for 24-48 hours at 37°C.
- **Antibiotic Challenge:**
 - Prepare a 96-well plate with serial dilutions of Ceftazidime in the appropriate medium.
 - Rinse the peg lid with the attached biofilms gently in PBS to remove planktonic cells.
 - Place the peg lid into the plate containing the Ceftazidime dilutions.
 - Incubate for 24 hours at 37°C.
- **Biofilm Recovery:**
 - Rinse the peg lid again in PBS.
 - Place the peg lid into a new 96-well plate containing 200 μ L of recovery medium per well.
 - Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.
- **Regrowth and Determination of MBEC:**
 - Incubate the recovery plate for 24 hours at 37°C.
 - The MBEC is the lowest concentration of Ceftazidime that prevents bacterial regrowth (i.e., no turbidity) in the recovery medium.

Protocol 3: Checkerboard Synergy Assay

This method is used to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Materials:

- Bacterial culture and growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

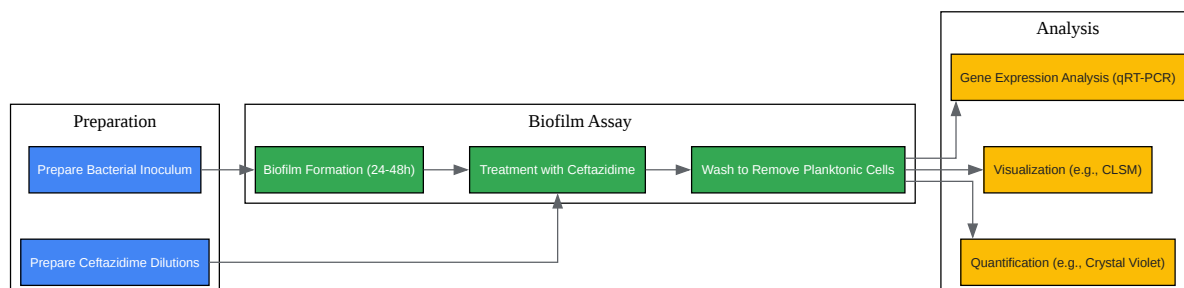
- Two antimicrobial agents (e.g., Ceftazidime and a synergistic compound)
- Sterile 96-well microtiter plates

Procedure:

- Preparation of Antibiotic Dilutions:
 - In a 96-well plate, create serial dilutions of Ceftazidime along the x-axis (columns) and the second agent along the y-axis (rows). This creates a matrix of different concentration combinations.
- Inoculation: Add a standardized bacterial inoculum ($\sim 5 \times 10^5$ CFU/mL) to each well.
- Incubation: Incubate the plate for 16-20 hours at 37°C.
- Data Analysis:
 - Determine the MIC of each drug alone and in combination.
 - Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
 - $\text{FIC of Drug A} = \text{MIC of Drug A in combination} / \text{MIC of Drug A alone}$
 - $\text{FIC of Drug B} = \text{MIC of Drug B in combination} / \text{MIC of Drug B alone}$
 - Calculate the FIC Index (FICI): $\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$.
 - Interpret the results as described in the note under Table 3.

Visualizations

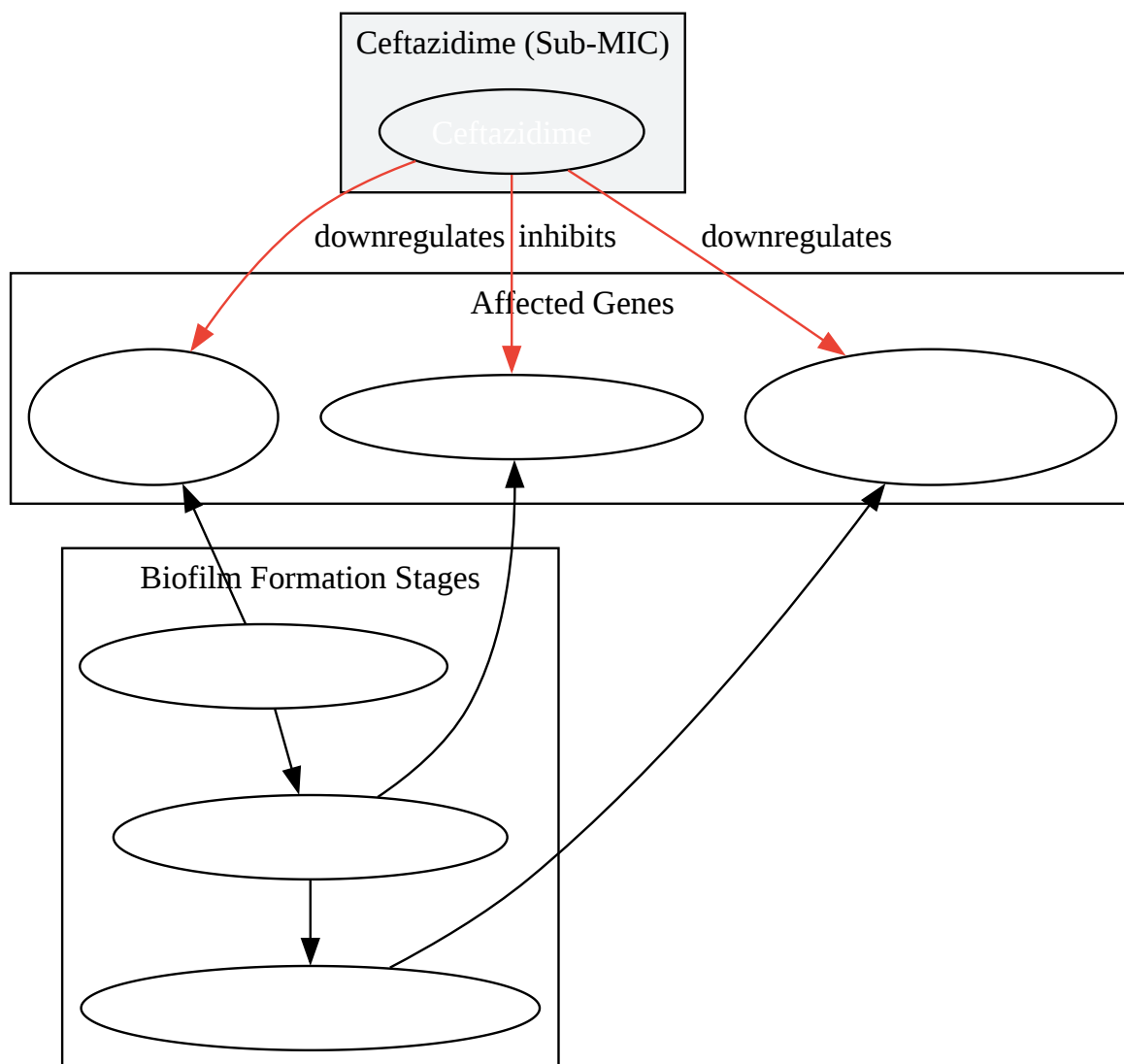
Experimental Workflow for Biofilm Disruption Assay



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Caption: A generalized workflow for assessing the effect of Ceftazidime on bacterial biofilms.

Signaling Pathways in *P. aeruginosa* Biofilm Formation Affected by Ceftazidime



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